molecular formula C12H18N4O B13058155 Rac-(5R,6R)-5-amino-1-cyclopropyl-6-(1-methyl-1H-pyrazol-5-yl)piperidin-2-one

Rac-(5R,6R)-5-amino-1-cyclopropyl-6-(1-methyl-1H-pyrazol-5-yl)piperidin-2-one

Cat. No.: B13058155
M. Wt: 234.30 g/mol
InChI Key: XZNZJLISMARZCN-BXKDBHETSA-N
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Description

The compound rac-(5R,6R)-5-amino-1-cyclopropyl-6-(1-methyl-1H-pyrazol-5-yl)piperidin-2-one (CAS: 1807941-20-3, trans form) is a piperidin-2-one derivative with a cyclopropyl group at position 1, an amino group at position 5, and a 1-methylpyrazol-5-yl substituent at position 6 . Its molecular formula is C12H20N4O (Mol. Wt. 236.32), and it is reported with 95% purity .

Properties

Molecular Formula

C12H18N4O

Molecular Weight

234.30 g/mol

IUPAC Name

(5R,6R)-5-amino-1-cyclopropyl-6-(2-methylpyrazol-3-yl)piperidin-2-one

InChI

InChI=1S/C12H18N4O/c1-15-10(6-7-14-15)12-9(13)4-5-11(17)16(12)8-2-3-8/h6-9,12H,2-5,13H2,1H3/t9-,12-/m1/s1

InChI Key

XZNZJLISMARZCN-BXKDBHETSA-N

Isomeric SMILES

CN1C(=CC=N1)[C@H]2[C@@H](CCC(=O)N2C3CC3)N

Canonical SMILES

CN1C(=CC=N1)C2C(CCC(=O)N2C3CC3)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Rac-(5R,6R)-5-amino-1-cyclopropyl-6-(1-methyl-1H-pyrazol-5-yl)piperidin-2-one typically involves multiple steps, starting from commercially available precursors. The key steps include the formation of the piperidinone core, introduction of the cyclopropyl group, and the addition of the pyrazolyl group. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar synthetic routes but with modifications to accommodate larger quantities. This includes the use of industrial reactors, continuous flow systems, and advanced purification techniques to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

Rac-(5R,6R)-5-amino-1-cyclopropyl-6-(1-methyl-1H-pyrazol-5-yl)piperidin-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents to introduce functional groups or modify existing ones.

    Reduction: Reduction reactions can be employed to reduce specific functional groups within the molecule.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are critical for achieving desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

Rac-(5R,6R)-5-amino-1-cyclopropyl-6-(1-methyl-1H-pyrazol-5-yl)piperidin-2-one has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reference standard in analytical chemistry.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

    Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of other industrial chemicals.

Mechanism of Action

The mechanism of action of Rac-(5R,6R)-5-amino-1-cyclopropyl-6-(1-methyl-1H-pyrazol-5-yl)piperidin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways and molecular targets are subjects of ongoing research.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Key Differences

The target compound is compared to analogs with variations in substituents, heterocycles, stereochemistry, and functional groups. Key structural differences and their implications are summarized below:

Table 1: Structural and Molecular Comparison
Compound Name Substituents/Modifications Molecular Formula Mol. Wt. Key Features References
Target Compound : rac-(5R,6R)-5-amino-1-cyclopropyl-6-(1-methyl-1H-pyrazol-5-yl)piperidin-2-one 1-Cyclopropyl, 5-amino, 6-(1-methylpyrazol-5-yl) C12H20N4O 236.32 Enhanced rigidity from cyclopropyl; pyrazole at position 5
Analog 1 : rac-(5R,6R)-5-amino-6-(1-methyl-1H-imidazol-5-yl)piperidin-2-one 6-(1-methylimidazol-5-yl) replaces pyrazole C10H16N4O 208.26 Imidazole introduces basic nitrogen; altered H-bonding potential
Analog 2 : rac-(5R,6S)-5-amino-6-(1-ethyl-1H-pyrazol-4-yl)piperidin-2-one Ethyl (vs. methyl) on pyrazole; pyrazole at position 4 C10H16N4O 208.26 Increased lipophilicity; positional isomerism affects binding
Analog 3 : rac-(5R,6S)-5-(aminomethyl)-1-cyclopropyl-6-(1-methyl-1H-imidazol-2-yl)piperidin-2-one Aminomethyl at position 5; imidazol-2-yl substituent C13H20N4O 248.32 Aminomethyl enhances polarity; imidazole positional isomerism
Analog 4 : rac-(5R,6S)-5-(aminomethyl)-1-methyl-6-(1-methyl-1H-pyrazol-4-yl)piperidin-2-one 1-Methyl (vs. cyclopropyl); aminomethyl at position 5 C11H18N4O 222.29 Reduced rigidity; methyl group may lower metabolic stability

Stereochemical Variations

  • Target Compound : The (5R,6R) configuration is critical for spatial orientation of substituents.
  • Analog 2 (CAS: 1807940-60-8) exhibits (5R,6S) stereochemistry, which may alter binding affinity or selectivity .
  • Analog 3 combines (5R,6S) configuration with an imidazol-2-yl group, demonstrating the impact of stereochemistry on heterocycle placement .

Physicochemical Properties

  • Lipophilicity : The cyclopropyl group in the target compound likely reduces polarity compared to methyl-substituted analogs (e.g., Analog 4) .
  • Heterocycle Effects : Pyrazole (target) vs. imidazole (Analog 1) alters electron distribution and hydrogen-bonding capacity. Imidazole’s additional nitrogen may enhance solubility or target interactions .

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